1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Catalog No.
S12212432
CAS No.
842123-96-0
M.F
C12H13BrO3
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-on...

CAS Number

842123-96-0

Product Name

1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

IUPAC Name

1-(4-bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C12H13BrO3/c13-10-3-1-9(2-4-10)11(14)5-6-12-15-7-8-16-12/h1-4,12H,5-8H2

InChI Key

QCCDIJQOBHCXOJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC=C(C=C2)Br

1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound with the molecular formula C12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_{3} and a molecular weight of approximately 285.13 g/mol. This compound features a bromophenyl group attached to a propanone moiety, which is further substituted by a dioxolane ring. The presence of the dioxolane ring enhances its chemical properties, making it of interest in various chemical and biological applications.

Typical for ketones and dioxolanes. One notable reaction involves nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols when treated with nucleophiles. Additionally, reactions such as reduction and oxidation can modify the functional groups present in the compound. For instance, reduction of the ketone group can yield secondary alcohols, while oxidation might lead to carboxylic acids or other derivatives.

The synthesis of 1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one generally involves multi-step synthetic routes. One method includes:

  • Formation of Dioxolane Ring: A precursor compound undergoes cyclization to form the dioxolane structure.
  • Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution.
  • Ketone Formation: The final step involves converting the resulting intermediate into the ketone structure via acylation or similar methods.

These steps may require specific reagents such as brominating agents and catalysts to facilitate reactions under controlled conditions.

This compound has potential applications in various fields, including:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug discovery.
  • Material Science: The unique structural features could be utilized in designing novel materials with specific properties.
  • Organic Synthesis: As an intermediate in organic synthesis pathways for more complex molecules.

Interaction studies are crucial for understanding how 1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one interacts with biological systems. Preliminary studies suggest it may interact with proteins or enzymes involved in metabolic pathways. Detailed pharmacokinetic studies would be necessary to elucidate its absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with 1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one. Here are some examples:

Compound NameMolecular FormulaUnique Features
1-(4-Methoxyphenyl)-3-propanoneC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}Contains a methoxy group instead of bromine
3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-oneC16H17O3P\text{C}_{16}\text{H}_{17}\text{O}_{3}\text{P}Incorporates a phosphoryl group
1-(4-Bromophenyl)-3-(1,4-dioxan-2-yl)propan-1-oneC12H13BrO3\text{C}_{12}\text{H}_{13}\text{BrO}_{3}Similar structure but different cyclic ether

Uniqueness

The uniqueness of 1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one lies in its combination of a brominated aromatic system and a five-membered cyclic ether (dioxolane), which may confer distinct reactivity patterns and biological interactions compared to other similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

284.00481 g/mol

Monoisotopic Mass

284.00481 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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